(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cystic Fibrosis Therapy
One study investigated a series of bithiazole analogues, including compounds similar to "(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide," for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Constraining rotation about the bithiazole-tethering was found to significantly affect corrector activity, with certain configurations showing improved activity. This research indicates the potential application of these compounds in cystic fibrosis therapy (Yu et al., 2008).
Antitumor Activities
Another study focused on the synthesis of novel compounds with potential antitumor activities. The research synthesized 4-chloro-7-methoxy-6-pivalamidoquinazoline and related compounds, highlighting their potential for modification with active moieties to explore special antitumor activities (Sha Yao-wu, 2008).
Photodynamic Therapy
Research into the photophysical and photochemical properties of zinc phthalocyanine derivatives, including compounds with structural similarities to "(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide," revealed their potential as photosensitizers for photodynamic therapy. These compounds show promising fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their suitability for Type II mechanisms in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial and Anticancer Evaluation
A study on the synthesis and evaluation of thiazolidin-4-one derivatives, including related structures, demonstrated significant antimicrobial and anticancer potentials. This suggests the applicability of such compounds in the development of new therapeutic agents targeting microbial infections and cancer (Deep et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiviral therapies .
Mode of Action
The compound interacts with the allosteric center of the RT enzyme , leading to inhibition of the enzyme’s activity . This interaction is believed to be stable, which contributes to the compound’s potent inhibitory action .
Biochemical Pathways
The inhibition of the RT enzyme disrupts the HIV-1 replication cycle . By preventing the transcription of viral RNA into DNA, the compound effectively halts the production of new virus particles .
Result of Action
The molecular effect of the compound’s action is the inhibition of the RT enzyme, which leads to a decrease in the production of new virus particles . On a cellular level, this results in a reduction of viral load and potentially slows the progression of the HIV-1 infection .
properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-6-10-18-13-11(20-5)8-7-9-12(13)21-15(18)17-14(19)16(2,3)4/h6-9H,1,10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQZOVWLKQPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.